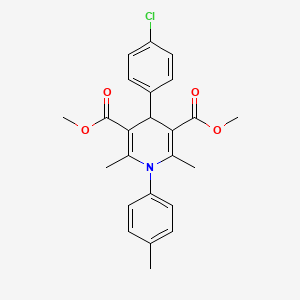
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLOROPHENYL 3,5-DIMETHYL-1-({1-[(4-METHYLPHENYL)SULFONYL]-2-PYRROLIDINYL}CARBONYL)-1H-PYRAZOL-4-YL SULFIDE
- Indole Derivatives
Uniqueness
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H24ClNO4 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H24ClNO4/c1-14-6-12-19(13-7-14)26-15(2)20(23(27)29-4)22(17-8-10-18(25)11-9-17)21(16(26)3)24(28)30-5/h6-13,22H,1-5H3 |
InChI Key |
RSALUIKCVXSWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















